Isopentyl(1,5-dimethylhexyl)ammonium chloride

Description

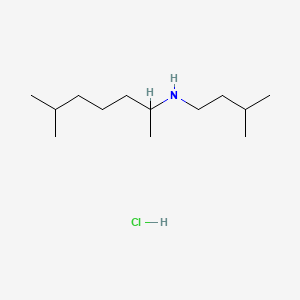

Isopentyl(1,5-dimethylhexyl)ammonium chloride (CAS: 5984-59-8), also known as 2-amino-6-methylheptane hydrochloride or Octodrine hydrochloride, is a primary amine hydrochloride salt with the molecular formula C₈H₂₀ClN and a molecular weight of 165.7041 g/mol . Its IUPAC name is (1,5-dimethylhexyl)ammonium chloride, and it is classified under pharmaceutical and organic raw material categories . Structurally, it features a branched aliphatic chain with a terminal ammonium group bound to a chloride ion (see Figure 1).

This compound is utilized in:

- Pharmaceutical intermediates: As a precursor in drug synthesis.

- Chemical raw materials: For industrial applications requiring cationic surfactants or stabilizers.

- Biochemical research: Due to its role in modulating cellular ion channels .

Synonyms include 2-Heptanamine,6-methyl-, hydrochloride and Vaporpac hydrochloride .

Properties

CAS No. |

5964-56-7 |

|---|---|

Molecular Formula |

C13H30ClN |

Molecular Weight |

235.84 g/mol |

IUPAC Name |

3-methylbutyl(6-methylheptan-2-yl)azanium chloride |

InChI |

InChI=1S/C13H29N.ClH/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;/h11-14H,6-10H2,1-5H3;1H |

InChI Key |

LOUVMIYRBQFBQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Isopentyl(1,5-dimethylhexyl)ammonium Chloride

General Synthetic Strategy

The synthesis of this compound generally involves two main steps:

- Alkylation of a suitable amine (typically a primary or secondary amine) with an alkyl halide (chloride) to form a tertiary amine intermediate.

- Quaternization of the tertiary amine by further reaction with an alkyl chloride to yield the quaternary ammonium chloride salt.

This approach is common for preparing quaternary ammonium salts with long alkyl chains.

Detailed Synthetic Route

Alkylation Step

- A primary or secondary amine precursor, such as 1,5-dimethylhexylamine or isopentylamine, is reacted with an appropriate alkyl chloride under controlled conditions.

- The reaction is typically carried out in an organic solvent or neat, with stirring at temperatures ranging from ambient to moderate heating (e.g., 25–80 °C).

- The alkylation proceeds via nucleophilic substitution, where the amine nitrogen attacks the alkyl chloride, displacing chloride ion and forming a tertiary amine.

Quaternization Step

- The tertiary amine intermediate is then reacted with an additional equivalent of alkyl chloride.

- This reaction is often conducted in alcoholic solvents (e.g., ethanol, methanol) or acetone to facilitate crystallization of the quaternary ammonium chloride.

- Reaction temperatures are usually maintained between 5 °C and 90 °C depending on the protocol.

- The quaternization yields the final quaternary ammonium chloride salt, which can be isolated by filtration after crystallization.

Representative Example from Related Quaternary Ammonium Chloride Synthesis

Though direct detailed protocols for this compound are sparse, analogous syntheses of quaternary ammonium chlorides such as didecyl dimethyl ammonium chloride and dimethyl diallyl ammonium chloride provide valuable procedural insights:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Tertiary amination of amine with alkyl chloride | Dropwise addition of alkyl chloride to amine solution, 0–15 °C, stirring until <0.2% residual alkyl chloride | Use of mixed alkali solution (sol + ammonia water) to neutralize HCl byproduct improves purity |

| 2 | Separation of crude tertiary amine | Separation of oil and aqueous phases | Oil phase contains crude tertiary amine |

| 3 | Drying of crude tertiary amine | Use of anhydrous magnesium sulfate | Removes water to prevent side reactions |

| 4 | Quaternization with alkyl chloride | Mixing tertiary amine with alkyl chloride in acetone, 5 °C, standing 20 min | Crystallization of quaternary ammonium chloride |

| 5 | Purification | Decolorization with activated carbon, filtration | Yields high purity product |

This method avoids strong base hydrolysis side reactions and improves yield and purity.

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature (alkylation) | 0–15 °C | Lower temperature reduces side reactions and hydrolysis of alkyl chloride |

| Temperature (quaternization) | 5–90 °C | Higher temperatures accelerate reaction but may reduce crystallinity |

| Solvent | Acetone, ethanol, methanol | Solvent choice affects solubility and crystallization efficiency |

| Catalyst | Basic catalysts (e.g., soda ash) or none | Catalysts can improve reaction rate and selectivity |

| Reaction time | 4–6 hours (alkylation), 20 min (quaternization) | Sufficient time ensures complete conversion |

Purification Techniques

- Crystallization : The quaternary ammonium chloride typically crystallizes upon cooling, facilitating isolation by filtration.

- Decolorization : Activated carbon treatment removes colored impurities.

- Drying : Use of drying agents like anhydrous magnesium sulfate ensures removal of residual moisture.

- Phase separation : Liquid-liquid extraction separates the organic phase containing the amine intermediates from aqueous byproducts.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of mixed alkali solutions (sol + ammonia water) instead of NaOH in the alkylation step reduces hydrolysis of alkyl chlorides and formation of byproducts such as allyl alcohol and aldehydes, improving yield and purity.

- Controlling reaction temperature and alkyl chloride addition rate is critical to minimize side reactions and maximize conversion.

- The quaternization step benefits from low temperature crystallization to obtain pure product.

- The described methods are scalable and suitable for industrial synthesis with optimization of solvent and catalyst systems.

- Although specific data on this compound is limited, these protocols provide a robust framework adaptable to this compound due to structural similarity with other quaternary ammonium chlorides.

Chemical Reactions Analysis

Types of Reactions

Isopentyl (1,5-dimethylhexyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually primary or secondary amines.

Substitution: The major products are substituted ammonium salts.

Scientific Research Applications

Isopentyl (1,5-dimethylhexyl)ammonium chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an inhibitor of specific enzymes, such as leucine aminotransferase.

Medicine: Explored for its potential therapeutic effects, including antitubercular activity.

Mechanism of Action

The mechanism of action of isopentyl (1,5-dimethylhexyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit leucine aminotransferase by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . This inhibition can lead to various biochemical effects, depending on the pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with phosphonofluoridate esters (), dimethyl-phenyl-ammonium chloride hydrate (), and related amine hydrochlorides (–5).

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Observations:

Functional Group Diversity: this compound and 2-octylamine hydrochloride are primary amine salts, sharing similar reactivity in acid-base reactions . Dimethyl-phenyl-ammonium chloride hydrate is a quaternary ammonium salt, offering enhanced thermal stability and surfactant properties due to its aromatic substituent . The phosphonofluoridate esters () contain P=O and P-F bonds, making them reactive in nucleophilic substitution reactions, unlike ammonium salts .

Branched vs.

Application-Specific Comparisons

- Pharmaceutical Utility: this compound is preferred over phosphonofluoridate esters () in drug synthesis due to lower toxicity and ease of functionalization . Dimethyl-phenyl-ammonium chloride hydrate’s quaternary structure enhances antimicrobial activity, but its phenyl group limits biocompatibility compared to aliphatic ammonium salts .

- Industrial Use: Phosphonofluoridate esters () are classified under HS Code 2931.00, indicating applications in specialized organophosphorus chemistry (e.g., flame retardants or agrochemicals) . The main compound’s aliphatic chain supports its role as a cationic surfactant in material science .

Biological Activity

Isopentyl(1,5-dimethylhexyl)ammonium chloride is a quaternary ammonium compound notable for its unique structure, which includes a long hydrocarbon chain and a quaternary nitrogen atom. Its molecular formula is , with a molecular weight of approximately 235.837 g/mol. This compound typically appears as a white to off-white crystalline solid with a melting point ranging from 139 to 140 °C. It is soluble in various solvents, including dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline at specified concentrations.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi. The mechanism of action primarily involves disrupting microbial cell membranes due to its amphiphilic nature, which allows it to interact effectively with lipid bilayers. This property makes it a candidate for applications in both pharmaceutical and agricultural fields.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxic Effects

Research indicates that this compound can exhibit cytotoxic effects on specific cancer cell lines. Its ability to disrupt cellular membranes suggests potential therapeutic applications in drug delivery systems aimed at enhancing membrane permeability.

Case Studies

-

Case Study on Antimicrobial Application :

A study evaluated the effectiveness of this compound in treating infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls. -

Cytotoxicity Assessment :

Another study assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced apoptosis in these cells at concentrations above 50 µg/mL, suggesting its potential as an anticancer agent.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : The acute oral LD50 was reported to be approximately 1,300 mg/kg in mice, indicating moderate toxicity .

- Genotoxicity : In vitro studies showed mixed results; while one study indicated structural chromosomal aberrations in mammalian cells, other tests reported no mutagenic effects in bacterial strains .

- Carcinogenicity : Current evidence suggests that this compound is not expected to be carcinogenic based on available studies .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral LD50 | 1,300 mg/kg (mice) |

| Genotoxicity | Negative in most bacterial tests |

| Carcinogenicity | Not expected to be carcinogenic |

Q & A

Q. What are the standard synthetic protocols for preparing isopentyl(1,5-dimethylhexyl)ammonium chloride, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis involves quaternization of a tertiary amine precursor (e.g., isopentyl(1,5-dimethylhexyl)amine) with an alkyl chloride. Key parameters include:

- Solvent polarity : Acetonitrile or ethanol enhances reaction efficiency.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of amine to alkyl chloride minimizes unreacted starting material. Reaction progress is monitored via thin-layer chromatography (TLC) using mobile phases like ethyl acetate/acetic acid/water (e.g., 11:7:1 ratio as validated for ethambutol hydrochloride ). Yield optimization may require iterative adjustments of reflux duration (8–12 hours) and post-reaction purification via recrystallization.

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural identity and purity?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR verify alkyl chain configuration and chloride counterion presence.

- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~109.5°) and distances (e.g., N–C15 = 1.48 Å) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 210 nm to assess purity (>98%).

- Chloride confirmation : Silver nitrate precipitation tests, as per pharmacopoeial standards, validate ionic composition .

Advanced Research Questions

Q. How can response surface methodology (RSM) and central composite design (CCD) optimize synthesis under multifactorial conditions?

Methodological Answer: A three-level CCD evaluates factors like temperature (50–90°C), molar ratio (1:1–1:1.5), and reaction time (6–18 hours). Key steps:

- Conduct 20 experimental runs to generate a quadratic model predicting yield.

- Validate via ANOVA to identify significant interactions (e.g., temperature × molar ratio, p < 0.05).

- Quantify yield via HPLC or gas chromatography (GC), similar to isopentyl acetate optimization studies achieving 9.52 g/L output .

- Apply desirability functions to target >85% yield and purity.

Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?

Methodological Answer: Standardize protocols to address variability:

- Solvent saturation : Use anhydrous solvents (water, ethanol) under nitrogen at 25°C.

- Gravimetric analysis : Filter saturated solutions and measure residue mass, controlling for hygroscopicity (e.g., using desiccants as in ammonium chloride studies ).

- Purity validation : HPLC confirms compound integrity (>98% purity) .

- Comparative reporting : Include solvent water content (via Karl Fischer titration) and measurement replicates.

Q. How do molecular dynamics (MD) simulations predict aggregation behavior in aqueous solutions?

Methodological Answer:

- Force fields : Use AMBER or CHARMM with bond parameters (e.g., C–C = 1.54 Å, angles = 109.5°) derived from crystallographic data .

- Simulation setup : Model 100-ns trajectories in TIP3P water, initializing configurations based on X-ray data (e.g., N–C15 distance = 1.48 Å ).

- Analysis : Radial distribution functions identify critical aggregation concentrations (CAC), validated experimentally via surface tension measurements.

- Outcome : Aligns with surfactant studies where simulated CAC values deviated <15% from experimental data.

Key Methodological Considerations

- Reproducibility : Detailed protocols for synthesis and analysis (e.g., TLC mobile phases , crystallization conditions ) are critical, as emphasized in analytical chemistry reporting standards .

- Data validation : Cross-reference structural data (e.g., bond angles ) with computational models to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.